molecular formula C29H40N2O4 B121641 (R)-Repaglinide Ethyl Ester CAS No. 147770-08-9

(R)-Repaglinide Ethyl Ester

Cat. No.: B121641
CAS No.: 147770-08-9
M. Wt: 480.6 g/mol
InChI Key: FTCMVLQJMIXDSI-RUZDIDTESA-N
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Description

Ethyl 2-ethoxy-4-[2-[[(1R)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate is a complex organic compound with a molecular formula of C29H40N2O4. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethoxy group, a piperidinyl phenyl group, and a benzoate ester.

Mechanism of Action

Target of Action

Similar compounds like etomidate, an imidazole derivative, have been found to interact with specific γ-aminobutyric acid type a receptor subtypes in the central nervous system

Mode of Action

It’s known that esters can undergo hydrolysis under acidic or basic conditions . This process involves the breaking of the ester bond, resulting in the formation of an alcohol and a carboxylic acid or its salt . The exact interaction of ®-Repaglinide Ethyl Ester with its targets and the resulting changes are yet to be determined.

Biochemical Pathways

For instance, ester bonds can be hydrolyzed stepwise, with the common degradation product being phthalic acid, which is finally converted to CO2 and H2O .

Pharmacokinetics

Similar compounds like eicosapentaenoic acid ethyl ester have been studied, and it was found that their pharmacokinetic profile demonstrated a slowly cleared, extensively distributed molecule with dose linearity and comparable exposures with bid and qd regimens .

Result of Action

It’s known that the hydrolysis of esters can lead to the formation of alcohols and carboxylic acids or their salts . These products can have various effects depending on their nature and the context of the reaction.

Action Environment

The action, efficacy, and stability of ®-Repaglinide Ethyl Ester can be influenced by various environmental factors. For instance, the hydrolysis of esters can be affected by the pH of the environment . Moreover, the presence of specific enzymes, such as esterases, can catalyze the hydrolysis of esters

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R)-Repaglinide Ethyl Ester typically involves multiple steps. One common method includes the reaction of 2-ethoxybenzoic acid with an appropriate amine to form an amide intermediate. This intermediate is then subjected to further reactions, including esterification and alkylation, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethoxy-4-[2-[[(1R)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures and pressures to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives of the original compound.

Scientific Research Applications

Ethyl 2-ethoxy-4-[2-[[(1R)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (R)-Repaglinide Ethyl Ester include:

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties. This compound’s structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .

Properties

IUPAC Name

ethyl 2-ethoxy-4-[2-[[(1R)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H40N2O4/c1-5-34-27-19-22(14-15-24(27)29(33)35-6-2)20-28(32)30-25(18-21(3)4)23-12-8-9-13-26(23)31-16-10-7-11-17-31/h8-9,12-15,19,21,25H,5-7,10-11,16-18,20H2,1-4H3,(H,30,32)/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTCMVLQJMIXDSI-RUZDIDTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)CC(=O)N[C@H](CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H40N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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